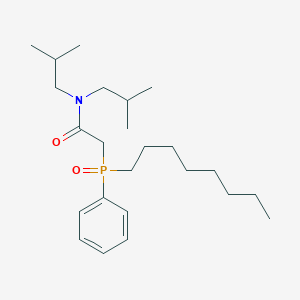
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde (ETP) is a chemical compound that belongs to the pyrrole family. It is a yellow liquid with a strong odor and is widely used in the fragrance industry due to its pleasant smell. ETP has also been studied for its potential biological activities, including its antibacterial, anti-inflammatory, and antioxidant properties.
Mécanisme D'action
The mechanism of action of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is not fully understood. However, it is believed that 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have a variety of biochemical and physiological effects. In addition to its antibacterial and anti-inflammatory activities, 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been found to have antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has also been shown to have neuroprotective effects by reducing oxidative stress and inhibiting the production of pro-inflammatory cytokines in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde in lab experiments is its relatively low cost and easy availability. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one limitation of using 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is its strong odor, which can be unpleasant and may require special handling procedures.
Orientations Futures
There are several future directions for the study of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde. One area of interest is the potential use of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde as a natural preservative in the food industry. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have antibacterial activity against foodborne pathogens, and its use as a preservative could help reduce the need for synthetic preservatives. Another area of interest is the potential use of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have neuroprotective effects, and further studies could investigate its potential as a therapeutic agent for these diseases. Finally, further studies could investigate the potential use of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde as a natural antioxidant in the cosmetic industry. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have antioxidant activity, and its use in cosmetics could help reduce the need for synthetic antioxidants.
Conclusion:
In conclusion, 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is a chemical compound with potential biological activities, including its antibacterial, anti-inflammatory, and antioxidant properties. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde can be synthesized through a multistep process starting from 2,4,5-trimethylpyrrole. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has a variety of biochemical and physiological effects, including its neuroprotective effects and its potential use as a natural preservative and antioxidant. Further studies are needed to fully understand the potential of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde in various fields.
Méthodes De Synthèse
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde can be synthesized through a multistep process starting from 2,4,5-trimethylpyrrole. The first step involves the alkylation of 2,4,5-trimethylpyrrole with ethyl bromide to form 3-ethyl-2,4,5-trimethylpyrrole. This intermediate is then oxidized with potassium permanganate to produce 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde.
Applications De Recherche Scientifique
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been studied for its potential biological activities, including its antibacterial, anti-inflammatory, and antioxidant properties. In a study conducted by Lee et al., 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde was found to have antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde was also found to have anti-inflammatory activity by inhibiting the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Propriétés
Numéro CAS |
105256-98-2 |
|---|---|
Nom du produit |
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde |
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
4-ethyl-1,3,5-trimethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H15NO/c1-5-9-7(2)10(6-12)11(4)8(9)3/h6H,5H2,1-4H3 |
Clé InChI |
MSDPXGKORKYFFW-UHFFFAOYSA-N |
SMILES |
CCC1=C(N(C(=C1C)C=O)C)C |
SMILES canonique |
CCC1=C(N(C(=C1C)C=O)C)C |
Synonymes |
1H-Pyrrole-2-carboxaldehyde,4-ethyl-1,3,5-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



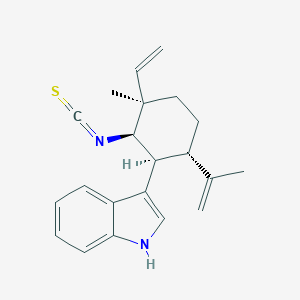
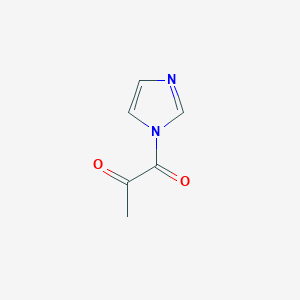
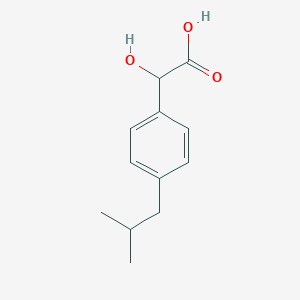
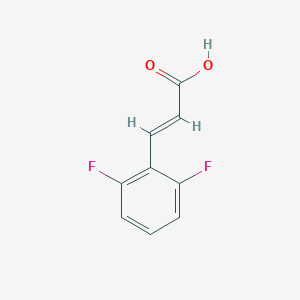
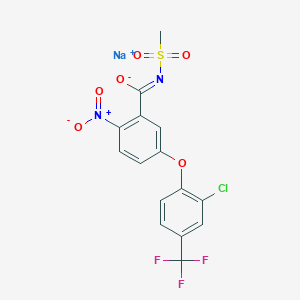
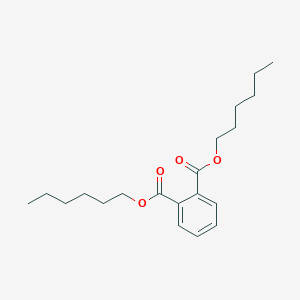
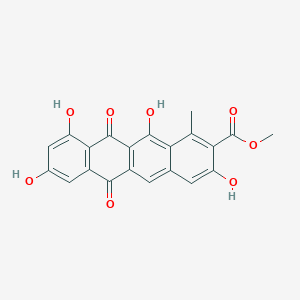
![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)
